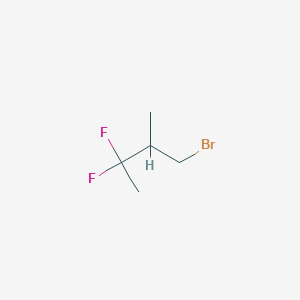![molecular formula C11H19NO B2677542 (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] CAS No. 1932541-22-4](/img/structure/B2677542.png)
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopenta[b]pyrrole fused with a pyran ring, resulting in a decahydro configuration. The stereochemistry is specified by the (3AS,6aS) notation, indicating the spatial arrangement of atoms within the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] typically involves multi-step organic reactions. One common method includes the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding high-purity cyclopenta[b]pyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share a similar core structure but differ in their functional groups and stereochemistry.
Hexahydropyrrolo[3,4-b]pyrrole derivatives: These compounds have a similar pyrrole ring but differ in their overall structure and properties.
Uniqueness
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is unique due to its specific spirocyclic structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(3aS,6aS)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWWNEIARFFJNF-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2677459.png)
![2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2677460.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2677466.png)

![N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2677471.png)



![2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile](/img/structure/B2677479.png)
![N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2677480.png)
![8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B2677481.png)
